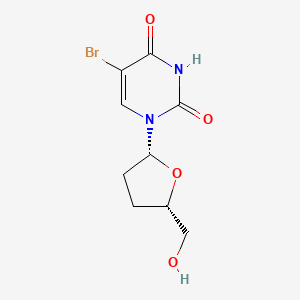
Piridicillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It exhibits broad-spectrum activity in vitro against gram-positive cocci, except penicillin G-resistant Staphylococcus aureus, and against gram-negative bacilli.
- Notably, This compound is reported to be more active in vitro than piperacillin, azlocillin, or ticarcillin against Pseudomonas aeruginosa .
Piridicillin: is a semi-synthetic penicillin.
Preparation Methods
Synthetic Routes: The synthesis of involves chemical modifications of natural penicillin precursors. Specific synthetic routes may vary, but they typically start from 6-aminopenicillanic acid (6-APA).
Reaction Conditions: These reactions often include acylation of 6-APA with a suitable acid chloride or anhydride.
Industrial Production: Industrial production methods involve large-scale fermentation of penicillin-producing strains (such as ) followed by extraction and purification.
Chemical Reactions Analysis
Types of Reactions: undergoes various reactions, including acylation, hydrolysis, and ring-opening reactions.
Common Reagents and Conditions: Acylation reactions use acid chlorides or anhydrides. Hydrolysis occurs under basic conditions.
Major Products: The major product is , which retains the penicillin core structure.
Scientific Research Applications
Chemistry: serves as a valuable tool for studying antibiotic resistance mechanisms and penicillin derivatives.
Biology: Researchers explore its impact on bacterial cell walls and resistance mechanisms.
Medicine: is used clinically to treat bacterial infections.
Industry: It contributes to the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Targets: primarily targets bacterial cell wall synthesis by inhibiting transpeptidase enzymes (penicillin-binding proteins).
Pathways: It disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.
Comparison with Similar Compounds
Uniqueness: stands out due to its broad-spectrum activity and efficacy against .
Similar Compounds: Other penicillins (e.g., penicillin G, ampicillin) and related beta-lactam antibiotics.
Properties
CAS No. |
69414-41-1 |
|---|---|
Molecular Formula |
C32H35N5O11S2 |
Molecular Weight |
729.8 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C32H35N5O11S2/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46)/t23-,24-,25+,30-/m1/s1 |
InChI Key |
NAALWFYYHHJEFQ-ZASNTINBSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |
| 69414-41-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



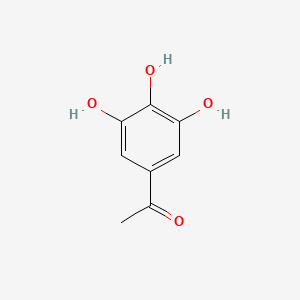
![5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B1618566.png)
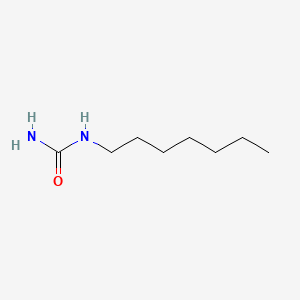
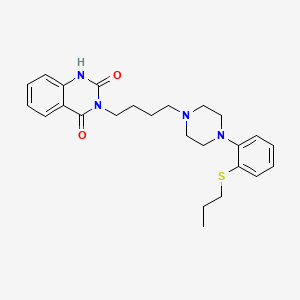


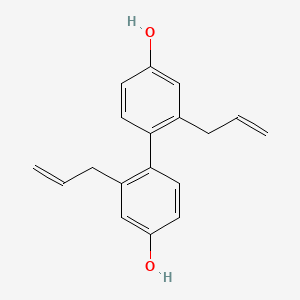


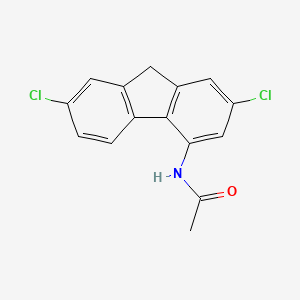
![5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B1618582.png)
![10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol](/img/structure/B1618583.png)
